5-Amino-6-methylpyridine-2-carboxamide

Hydrophilicity LogP Solubility

5-Amino-6-methylpyridine-2-carboxamide (CAS 1314934-31-0) is a trisubstituted pyridine building block purpose-built for medicinal chemistry. Unlike the des-amino analog, its 5-amino group adds a critical hydrogen-bond donor and a synthetic handle for parallel amide coupling or reductive amination, enabling rapid SAR exploration in ATP-competitive kinase inhibitor programs. With a low XLogP of –0.2 and TPSA of 82 Ų, this fragment-grade intermediate offers superior aqueous solubility for FBDD screening and SPR/NMR assays. For scaffold-hopping from nicotinamide hits, the 0.5 log-unit lipophilicity shift versus the 3-amino regioisomer provides a quantitative basis for lead optimization. Choose this specific regioisomer to eliminate assay precipitation and unlock synthetic routes unavailable to the des-amino parent scaffold.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 1314934-31-0
Cat. No. B2439105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-methylpyridine-2-carboxamide
CAS1314934-31-0
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)N)N
InChIInChI=1S/C7H9N3O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11)
InChIKeyLPDJXUUDOSPDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-methylpyridine-2-carboxamide (CAS 1314934-31-0): Essential Procurement Data for a Versatile Pyridine Carboxamide Building Block


5-Amino-6-methylpyridine-2-carboxamide (CAS 1314934-31-0, molecular formula C₇H₉N₃O, molecular weight 151.17) is a trisubstituted pyridine derivative bearing an amino group at the 5-position, a methyl group at the 6-position, and a carboxamide functionality at the 2-position [1]. This compound is commercially supplied as a powder with a minimum purity specification of 95% and is stored under ambient, dry conditions; its primary designated use is as a synthetic intermediate in medicinal chemistry research and development . Its substitution pattern distinguishes it from other amino-methyl-picolinamide regioisomers and from the des-amino parent scaffold, conferring a unique combination of hydrogen-bonding capacity, polar surface area, and lipophilicity that dictates its behaviour in both synthetic transformations and biological screening contexts.

Why 5-Amino-6-methylpyridine-2-carboxamide Cannot Be Replaced by a Generic Isomer or Des-Amino Analog in Lead Optimisation


Although several amino-methyl-picolinamide regioisomers share an identical molecular formula (C₇H₉N₃O) and the des-amino analog 6-methylpyridine-2-carboxamide is a common commercial alternative, simple substitution is scientifically unsound. The precise placement of the amino group at the 5-position (rather than the 3- or 6-position) and the presence of the 6-methyl substituent govern the computed logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts that dictate aqueous solubility, membrane permeability, and potential for target engagement [1][2]. Removing the amino group entirely (6-methylpyridine-2-carboxamide) eliminates one hydrogen-bond donor and reduces TPSA by 26 Ų, substantially altering physicochemical behaviour and eliminating the synthetic handle required for downstream functionalization [3]. The quantitative evidence below proves these differences are large enough to influence both synthesis strategy and biological readout, making the 5-amino-6-methyl substitution pattern a non-fungible choice for rational design.

Quantitative Product-Specific Evidence Guide: 5-Amino-6-methylpyridine-2-carboxamide vs. Leading Analogs


Enhanced Hydrophilicity and Reduced LogP Versus the Des-Amino Analog 6-Methylpyridine-2-carboxamide

The target compound possesses a computed XLogP3-AA value of –0.2 compared to +0.5 for the des-amino analog 6-methylpyridine-2-carboxamide, a difference of 0.7 log units [1][2]. This lower logP indicates significantly greater aqueous solubility potential, which is critical for achieving meaningful concentrations in biochemical and cell-based assays without the need for high DMSO percentages that can confound results. Additionally, the TPSA is 82 Ų (target) versus 56 Ų (des-amino analog), further reinforcing the conclusion that the target compound resides in a more polar and potentially bioavailable chemical space [1][2].

Hydrophilicity LogP Solubility Drug‑likeness

Superior Hydrogen-Bond Donor Capacity Relative to the Des-Amino Congener

The target compound provides two hydrogen-bond donor (HBD) atoms (the primary amino group and the carboxamide NH₂), whereas the des-amino analog 6-methylpyridine-2-carboxamide offers only one HBD [1][2]. The additional HBD originates from the 5-amino substituent and is not present in the des-amino scaffold. This difference is stoichiometric and structurally encoded: the extra donor can form a critical hydrogen-bond interaction with a backbone carbonyl or a structured water molecule in a protein binding site, potentially enhancing affinity and selectivity in medicinal chemistry programmes [3].

Hydrogen bonding Target engagement Physicochemical profiling

Divergent Regioisomeric Lipophilicity Profile Compared to the 3-Amino Isomer

Among the isomeric amino-methyl-picolinamides, the 5-amino substitution pattern delivers a computed XLogP3-AA of –0.2, while the 3-amino regioisomer (3-amino-6-methylpicolinamide) records a value of +0.3 [1][2]. Although the two isomers share the same molecular formula, TPSA (82 Ų), and HBD/HBA counts, the 0.5 log-unit difference in lipophilicity arises from the altered electronic distribution in the pyridine ring and can influence solubility, chromatographic retention, and logD-dependent biological properties such as passive membrane permeability and plasma protein binding [1][2]. Both isomers are commercially available with standard 95% purity .

Regioisomerism LogP Scaffold selection Medicinal chemistry

Privileged Picolinamide Scaffold for ATP‑Competitive Kinase Inhibitor Discovery

The picolinamide (pyridine-2-carboxamide) framework is an established hinge-binding motif in ATP-competitive kinase inhibitors and is widely employed in medicinal chemistry programmes targeting LRRK2, VEGFR-2, PIM kinases, and other oncology and CNS targets [1][2]. The 5-amino-6-methyl substitution pattern embedded in this compound provides a core that can simultaneously engage the kinase hinge region via the carboxamide and pyridine nitrogen while offering a primary amino group at the 5-position for late-stage diversification (e.g., amide coupling, reductive amination, or urea formation). Specifically, the picolinamide hinge-binding strategy was successfully exploited in the optimisation of brain-penetrant LRRK2 inhibitors, where modifications of the heteroaryl C–H hinge region delivered nanomolar potency and kinome selectivity [2]. This body of evidence supports the procurement of the 5-amino-6-methyl variant as a strategic building block for constructing focused kinase-inhibitor libraries.

Kinase inhibitors Hinge-binding motif Picolinamide scaffold Drug design

Optimal Procurement Scenarios for 5-Amino-6-methylpyridine-2-carboxamide in Research and Early Development


Kinase Inhibitor Lead Optimisation Requiring a Diversifiable Hinge-Binding Fragment

Medicinal chemistry teams designing ATP‑competitive kinase inhibitors can deploy 5‑amino‑6‑methylpyridine‑2‑carboxamide as a key intermediate. The carboxamide and pyridine nitrogen atoms form the bidentate hinge‑binding interaction, while the 5‑amino group serves as a vector for rapid SAR exploration through parallel amide coupling or reductive amination. This strategy is validated by the successful application of the picolinamide scaffold in LRRK2 inhibitor programmes that achieved nanomolar potency and brain penetration [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

The target compound’s low molecular weight (151.17 Da), moderate lipophilicity (XLogP = –0.2), and two hydrogen‑bond donors make it an ideal fragment for inclusion in FBDD screening libraries [1]. In contrast to the des‑amino analog, which offers only one donor, the 5‑amino substituent provides an additional polar contact that can be detected by biophysical techniques such as surface plasmon resonance (SPR) or ligand‑observed NMR at high fragment concentrations where solubility is critical.

Scaffold Hopping in Structure‑Based Drug Design

When a hit series based on a different heterocyclic carboxamide (e.g., nicotinamide) is identified, the 5‑amino‑6‑methyl‑picolinamide core offers a scaffold‑hopping opportunity that retains the carboxamide hinge‑binding motif while altering the vector of the amino substituent [2]. The 0.5 log‑unit difference in XLogP between the 5‑amino and 3‑amino regioisomers provides a quantitative basis for selecting the isomer that better aligns with the target product profile’s lipophilicity constraints [3].

Solubility‑Sensitive Screening Cascades

Biochemical and cell‑based assays that are sensitive to DMSO content benefit from the enhanced aqueous solubility suggested by the target compound’s lower logP (–0.2) and higher TPSA (82 Ų) relative to the des‑amino analog [4]. Procurement of the 5‑amino‑6‑methyl variant can reduce the likelihood of compound precipitation in assay media, improving data quality in high‑throughput screening runs and dose‑response experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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